molecular formula C12H16O5 B569161 5-O-Benzyl-D-ribose CAS No. 72369-89-2

5-O-Benzyl-D-ribose

Cat. No.: B569161
CAS No.: 72369-89-2
M. Wt: 240.255
InChI Key: SMERYXWDIUSMOF-TUAOUCFPSA-N
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Description

5-O-Benzyl-D-ribose: is a derivative of D-ribose, a naturally occurring sugar. The compound has the molecular formula C12H16O5 and is characterized by the presence of a benzyl group attached to the fifth carbon of the ribose molecule. This modification imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-O-Benzyl-D-ribose typically involves the protection of the hydroxyl groups of D-ribose, followed by selective benzylation at the fifth position. One common method includes the use of benzyl bromide in the presence of a base such as sodium hydride in a solvent like tetrahydrofuran. The reaction proceeds under mild conditions, yielding the desired benzylated product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-O-Benzyl-D-ribose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chromium (VI) reagents or dimethyl sulfoxide-based systems.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl aldehyde or benzoic acid, while reduction can produce benzyl alcohol.

Scientific Research Applications

Chemistry: 5-O-Benzyl-D-ribose is used as a building block in the synthesis of more complex molecules, including nucleoside analogs and other bioactive compounds. Its unique structure allows for selective modifications, making it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is used to study carbohydrate metabolism and enzyme interactions. It serves as a model compound to investigate the effects of benzylation on sugar metabolism.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of antiviral and anticancer agents. Its ability to modify nucleosides makes it a candidate for drug design and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for various pharmaceutical compounds. Its role in the synthesis of optically active pharmaceuticals is particularly noteworthy.

Mechanism of Action

The mechanism of action of 5-O-Benzyl-D-ribose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The benzyl group can influence the binding affinity and specificity of the compound, altering its biological activity. The pathways involved include the pentose phosphate pathway and other metabolic routes where ribose derivatives play a crucial role.

Comparison with Similar Compounds

  • 2,3,5-Tri-O-benzyl-D-ribose
  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose
  • Methyl 2-O-acetyl-3-O-mesyl-5-O-benzyl-D-xylofuranoside

Comparison: 5-O-Benzyl-D-ribose is unique due to its selective benzylation at the fifth position, which imparts distinct chemical properties compared to other benzylated ribose derivatives. For instance, 2,3,5-Tri-O-benzyl-D-ribose has benzyl groups at multiple positions, affecting its reactivity and applications. Similarly, 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose is used primarily in nucleoside synthesis, highlighting the versatility of benzylated ribose compounds in different contexts.

Properties

IUPAC Name

(2R,3R,4R)-2,3,4-trihydroxy-5-phenylmethoxypentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c13-6-10(14)12(16)11(15)8-17-7-9-4-2-1-3-5-9/h1-6,10-12,14-16H,7-8H2/t10-,11+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMERYXWDIUSMOF-TUAOUCFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(C(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H]([C@H]([C@H](C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10703575
Record name 5-O-Benzyl-D-ribose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10703575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72369-89-2
Record name 5-O-Benzyl-D-ribose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10703575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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